molecular formula C9H10BrNO2 B3211493 Ethyl 4-amino-2-bromobenzoate CAS No. 109098-70-6

Ethyl 4-amino-2-bromobenzoate

Cat. No.: B3211493
CAS No.: 109098-70-6
M. Wt: 244.08 g/mol
InChI Key: NAHVMSGNHQCHBM-UHFFFAOYSA-N
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Description

Ethyl 4-amino-2-bromobenzoate is an organic compound with the molecular formula C9H10BrNO2. It is a derivative of benzoic acid, where the ethyl ester group is substituted at the para position with an amino group and at the ortho position with a bromine atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 4-amino-2-bromobenzoate can be synthesized through several methods. One common approach involves the bromination of ethyl 4-aminobenzoate. The reaction typically uses bromine or a brominating agent like N-bromosuccinimide in the presence of a solvent such as acetic acid or chloroform. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the ortho position .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and concentration, can lead to high-purity products suitable for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-amino-2-bromobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Sodium hydroxide in aqueous ethanol.

    Reduction: Hydrogen gas with palladium on carbon.

    Oxidation: Potassium permanganate in acidic medium.

Major Products:

Scientific Research Applications

Ethyl 4-amino-2-bromobenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential use in the development of new pharmaceuticals, particularly as a precursor for drugs targeting specific enzymes or receptors.

    Industry: It is used in the production of dyes, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 4-amino-2-bromobenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound it interacts with .

Comparison with Similar Compounds

Ethyl 4-amino-2-bromobenzoate can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to the presence of both an amino group and a bromine atom, which allows for diverse chemical modifications and interactions. This dual functionality makes it a valuable intermediate in organic synthesis and pharmaceutical research .

Properties

IUPAC Name

ethyl 4-amino-2-bromobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c1-2-13-9(12)7-4-3-6(11)5-8(7)10/h3-5H,2,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAHVMSGNHQCHBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Ethyl 2-bromo-4-nitrobenzoate (46g; 0.17 mole), ethanol (250 ml), iron powder (28 g; 0.5 mole) and concentrated hydrochloric acid (20 ml) are successively introduced into a 1 liter flask. The mixture is taken to reflux temperature for four hours. After cooling, the reaction mixture is treated with a saturated solution of sodium bicarbonate (500 ml) and extracted with ethyl acetate (5×300 ml). After drying over magnesium sulphate, filtration and evaporation, ethyl 4-amino-2-bromobenzoate (35.2 g; yield:86%) is isolated, m.p. 93° C. (compound no. 254).
Quantity
0.17 mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
28 g
Type
catalyst
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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